

Myristyl Arachidate: An Internal Standard for Precise Lipid Quantification

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Compound of Interest

Compound Name: *Myristyl arachidate*

Cat. No.: *B1606813*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of lipids is paramount in various fields of research, from elucidating cellular signaling pathways to the development of novel therapeutics. The inherent complexity of the lipidome and the potential for sample loss during extraction and analysis necessitate the use of an internal standard. **Myristyl arachidate**, a wax ester composed of myristic acid (C14:0) and arachidic acid (C20:0), serves as an excellent internal standard for the quantification of long-chain and very-long-chain fatty acids and their derivatives. Its high molecular weight, stability, and low natural abundance in most biological samples make it an ideal candidate to correct for variations throughout the experimental workflow.

This document provides detailed application notes and a comprehensive protocol for the use of **myristyl arachidate** as an internal standard in gas chromatography-mass spectrometry (GC-MS) based lipid quantification.

Physicochemical Properties of Myristyl Arachidate

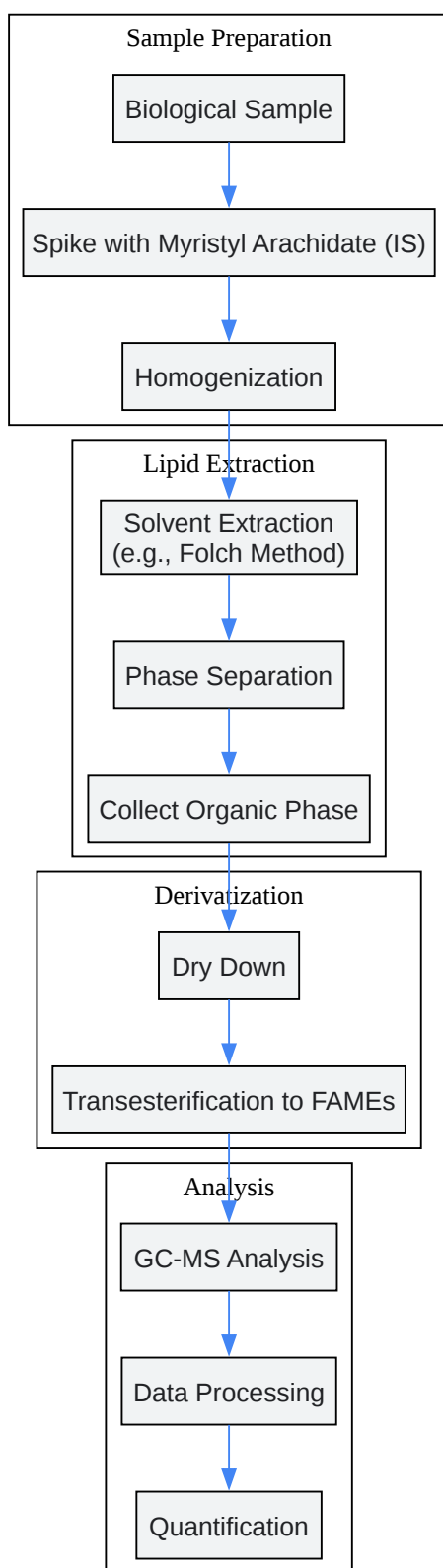
Property	Value
Chemical Formula	C ₃₄ H ₆₈ O ₂
Molecular Weight	508.9 g/mol
CAS Number	22413-04-3
Synonyms	Tetradecyl eicosanoate
Appearance	Solid
Purity	>99%
Storage	Room temperature

Principle of Internal Standardization

An internal standard (IS) is a known amount of a compound that is added to a sample at the beginning of the analytical procedure. The fundamental principle is that the IS experiences the same processing and analysis variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, any variability introduced during sample preparation, extraction, and instrumental analysis can be normalized, leading to more accurate and precise quantification.

Experimental Workflow for Lipid Quantification

The following diagram illustrates the general workflow for lipid quantification using an internal standard.



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Caption: General workflow for lipid quantification using an internal standard.

Quantitative Data Summary

The following table presents representative data from a lipid quantification experiment using an internal standard. While this specific data may not have been generated using **myristyl arachidate**, it illustrates the typical results obtained. The use of an internal standard significantly improves the precision of the measurements, as indicated by the lower coefficient of variation (%CV).

Analyte (Fatty Acid Methyl Ester)	Concentration without IS (ng/mL)	%CV without IS	Concentration with IS (ng/mL)	%CV with IS
Palmitate (C16:0)	125.8	15.2	128.3	4.5
Stearate (C18:0)	89.4	12.8	91.2	3.9
Oleate (C18:1)	210.5	18.5	215.7	5.1
Linoleate (C18:2)	155.2	16.1	158.9	4.8
Arachidonate (C20:4)	78.9	14.5	80.1	4.2

Experimental Protocols

1. Preparation of Internal Standard Stock Solution

- Materials: **Myristyl arachidate** (purity >99%), HPLC-grade chloroform.
- Procedure:
 - Accurately weigh 10 mg of **myristyl arachidate**.
 - Dissolve in 10 mL of chloroform to prepare a 1 mg/mL stock solution.
 - Store the stock solution in a tightly sealed glass vial at -20°C.

2. Lipid Extraction from Biological Samples (Folch Method)

- Materials: Biological sample (e.g., plasma, tissue homogenate), **myristyl arachidate** internal standard stock solution, chloroform, methanol, 0.9% NaCl solution.
- Procedure:
 - To 100 μL of the biological sample, add a known amount of the **myristyl arachidate** internal standard stock solution (e.g., 10 μL for a final concentration of 10 $\mu\text{g/mL}$).
 - Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
 - Vortex vigorously for 2 minutes to ensure thorough mixing.
 - Add 500 μL of 0.9% NaCl solution to induce phase separation.
 - Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
 - Dry the lipid extract under a gentle stream of nitrogen.

3. Transesterification to Fatty Acid Methyl Esters (FAMES)

- Materials: Dried lipid extract, 2% (v/v) sulfuric acid in methanol, hexane, saturated sodium bicarbonate solution.
- Procedure:
 - Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.
 - Incubate at 50°C for 2 hours.
 - After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution.
 - Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
 - Carefully collect the upper hexane layer containing the FAMES.

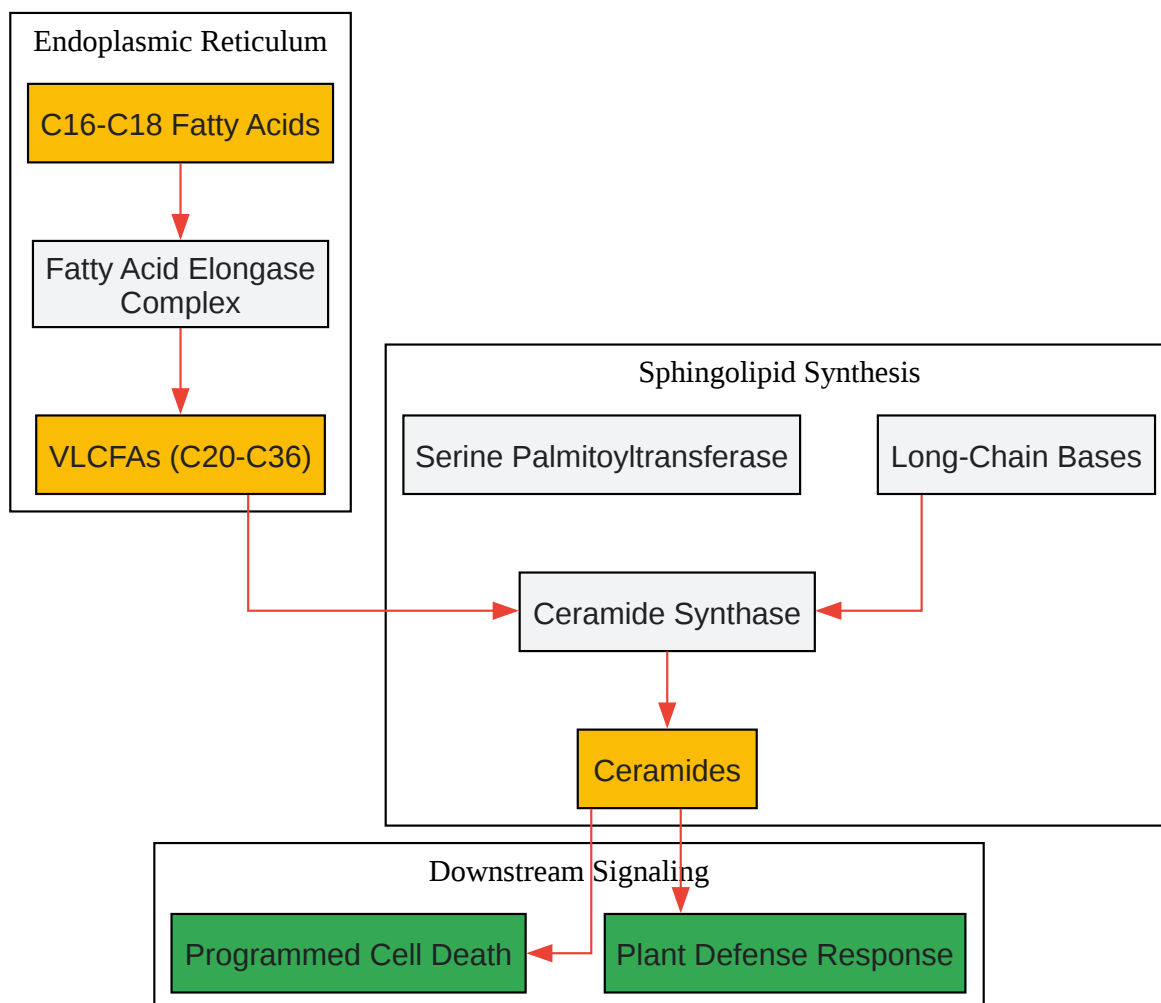
- The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Typical GC Conditions:
 - Column: DB-23 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
 - Injector Temperature: 250°C
 - Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 4°C/min, hold for 10 min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Typical MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Scan Range: m/z 50-600
 - Source Temperature: 230°C

Signaling Pathway Involving Very-Long-Chain Fatty Acids (VLCFAs)

Myristyl arachidate is an ideal internal standard for quantifying VLCFAs, which are crucial components of sphingolipids and play significant roles in various signaling pathways, including the regulation of plant defense mechanisms.



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